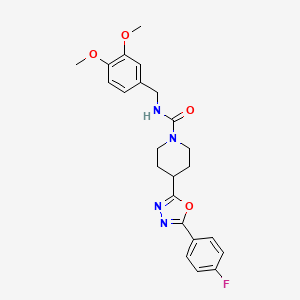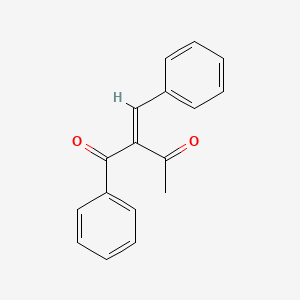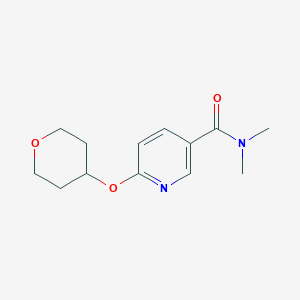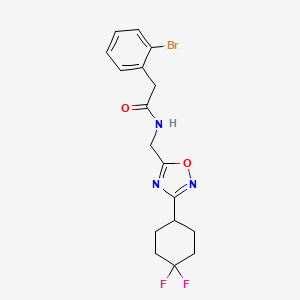
2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole, also known as DMPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPT is a synthetic analog of the natural compound 4-(methylthio)butanoic acid (MBA), which is known to enhance the growth performance of animals. DMPT has been found to have similar effects on animal growth and has therefore been studied extensively.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Compounds featuring piperidine and pyrimidine structures have demonstrated significant antimicrobial and antifungal activities. For instance, derivatives synthesized through the condensation of N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-one thiosemicarbazones showed activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Prakash et al., 2013). Similarly, pyrimidinone and oxazinone derivatives fused with thiophene rings synthesized from 2-chloro-6-ethoxy-4-acetylpyridine exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). Another study on the synthesis and antifungal activity of new pyridothienopyrimidines and pyridothienotriazines against Phytophthora capsici highlighted the potential of these compounds in addressing plant pathogens, suggesting their utility in agricultural applications (Abdel-rahman et al., 2002).
Anticancer Applications
The anticancer potential of piperidine and pyrimidine derivatives has been explored through various studies. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested for their antiproliferative effects against human cancer cell lines, with certain compounds showing good activity, indicating their potential as anticancer agents (Mallesha et al., 2012). Additionally, novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, displaying structure-activity relationships crucial for further drug development (Rahmouni et al., 2016).
Corrosion Inhibition
Research into the corrosion inhibition properties of piperidine derivatives on iron surfaces through quantum chemical calculations and molecular dynamics simulations has provided insights into the protective capabilities of these compounds, demonstrating their potential industrial applications in preventing corrosion (Kaya et al., 2016).
Propiedades
IUPAC Name |
2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-11-9-22-16(19-11)20-6-4-14(5-7-20)8-21-15-12(2)13(3)17-10-18-15/h9-10,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAWFIYOWVZUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)COC3=NC=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2679679.png)


![N-ethyl-2-[2-(hydroxymethyl)benzimidazolyl]-N-phenylacetamide](/img/structure/B2679686.png)



![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B2679692.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride](/img/structure/B2679694.png)
![[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine](/img/structure/B2679695.png)
![N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2679697.png)
![6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2679698.png)

